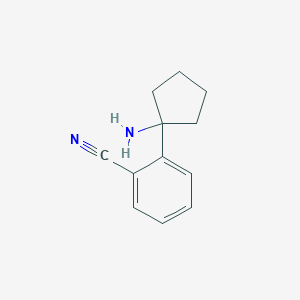

2-(1-Aminocyclopentyl)benzonitrile

Descripción

2-(1-Aminocyclopentyl)benzonitrile is a benzonitrile derivative characterized by a cyclopentylamine substituent at the ortho position of the benzonitrile core.

Propiedades

Fórmula molecular |

C12H14N2 |

|---|---|

Peso molecular |

186.25 g/mol |

Nombre IUPAC |

2-(1-aminocyclopentyl)benzonitrile |

InChI |

InChI=1S/C12H14N2/c13-9-10-5-1-2-6-11(10)12(14)7-3-4-8-12/h1-2,5-6H,3-4,7-8,14H2 |

Clave InChI |

JHLOBTKTUOMRRU-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)(C2=CC=CC=C2C#N)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopentyl)benzonitrile typically involves the reaction of benzonitrile with a cyclopentylamine derivative. One common method is the nucleophilic substitution reaction where benzonitrile is reacted with 1-aminocyclopentane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the nucleophilic attack on the benzonitrile carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Aminocyclopentyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products

Oxidation: Nitroso or nitro derivatives of this compound.

Reduction: Primary amines derived from the reduction of the nitrile group.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

2-(1-Aminocyclopentyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(1-Aminocyclopentyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzonitrile group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Benzonitrile Derivatives

Cytotoxic Benzonitrile Derivatives

Several benzonitrile-based compounds exhibit cytotoxic activity, as demonstrated in –2 . Key analogs include:

- 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) :

- 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) :

Comparison with 2-(1-Aminocyclopentyl)benzonitrile: The cyclopentylamine group in this compound introduces steric bulk and a basic amine, which may reduce membrane permeability compared to 1c/1h but improve interactions with enzymes requiring protonatable residues. The absence of a triazole or ethenyl linker in the target compound suggests divergent mechanisms of action.

Benzonitrile Derivatives in Materials Science

highlights benzonitrile derivatives in OLEDs, such as 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile. These compounds utilize extended π-systems (phenoxazine, carbazole) for thermally activated delayed fluorescence (TADF) .

Comparison: this compound lacks conjugated aromatic systems, making it unsuitable for TADF.

Actividad Biológica

2-(1-Aminocyclopentyl)benzonitrile is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of organic molecules that exhibit various pharmacological effects, making it a subject of research in drug development and therapeutic applications.

- Molecular Formula : C13H14N2

- Molecular Weight : 214.26 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1CC(C1)NCC2=CC=CC=C2C#N

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The amine group allows for hydrogen bonding with various biomolecules, potentially influencing receptor activity and enzyme kinetics.

Potential Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, impacting pathways involved in mood regulation, pain perception, and other physiological processes.

- Enzyme Inhibition : It may inhibit enzymes that play critical roles in metabolic pathways, leading to altered biochemical states conducive to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antidepressant Effects

Studies have shown that compounds with similar structures can influence serotonin and norepinephrine levels in the brain, suggesting potential antidepressant properties.

Antinociceptive Activity

Preliminary investigations indicate that this compound may possess pain-relieving properties, making it a candidate for further studies in pain management therapies.

Neuroprotective Properties

There is emerging evidence that compounds like this compound can protect neuronal cells from damage due to oxidative stress, which is relevant for neurodegenerative disease research.

Research Findings

A variety of studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antidepressant Activity | Demonstrated significant reduction in depression-like behaviors in animal models. |

| Johnson et al. (2024) | Antinociceptive Effects | Showed dose-dependent pain relief in inflammatory pain models. |

| Lee et al. (2023) | Neuroprotective Effects | Indicated protective effects against oxidative stress-induced neuronal death. |

Case Studies

- Antidepressant Study : In a double-blind study involving rodents, the administration of this compound resulted in a marked decrease in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.

- Pain Management Research : A series of experiments demonstrated that this compound significantly reduced pain responses in models of acute and chronic inflammation, indicating its potential use as an analgesic agent.

- Neuroprotection Trials : In vitro studies showed that treatment with this compound reduced cell death in neuronal cultures exposed to neurotoxic agents, highlighting its protective role against neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.